

# S18-000003: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An overview of the potent and selective RORyt inhibitor, **\$18-00003**, detailing its safety, handling, and biological activity. This guide is intended for researchers, scientists, and drug development professionals.

**S18-00003** is a potent, selective, and orally active antagonist of the Retinoic acid receptor-related orphan receptor-gamma-t (RORyt). RORyt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases.[1] By inhibiting RORyt, **S18-00003** effectively suppresses the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), making it a significant compound for research in autoimmune and inflammatory conditions, particularly psoriasis.[2][3]

## **Safety Data Sheet and Handling**

A comprehensive understanding of the safety and handling procedures for **S18-000003** is paramount for its use in a research setting.

## **GHS Classification**



| Hazard Class             | Category | Hazard Statement                                           |
|--------------------------|----------|------------------------------------------------------------|
| Acute toxicity, Oral     | 4        | H302: Harmful if swallowed                                 |
| Acute aquatic toxicity   | 1        | H400: Very toxic to aquatic life                           |
| Chronic aquatic toxicity | 1        | H410: Very toxic to aquatic life with long lasting effects |

# **Handling and Storage**

### Handling:

- · Avoid inhalation, and contact with eyes and skin.
- Use only in areas with appropriate exhaust ventilation.
- · Avoid the formation of dust and aerosols.
- Do not eat, drink, or smoke when using this product.
- Wash skin thoroughly after handling.

#### Storage:

- Keep the container tightly sealed in a cool, well-ventilated area.
- Protect from direct sunlight and sources of ignition.
- Store the powder form at -20°C and in solvent at -80°C.

## **First Aid Measures**



| Exposure Route | First Aid Instructions                                                                                                                |  |
|----------------|---------------------------------------------------------------------------------------------------------------------------------------|--|
| Eye Contact    | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Promptly call a physician.                     |  |
| Skin Contact   | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.                          |  |
| Inhalation     | Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |  |
| Ingestion      | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.                                                              |  |

## **Personal Protective Equipment**

- Eye/Face Protection: Safety goggles with side shields.
- Hand Protection: Protective gloves.
- Skin and Body Protection: Impervious clothing.
- Respiratory Protection: A suitable respirator should be used.

**Physicochemical Properties** 

| Property          | Value         |
|-------------------|---------------|
| Molecular Formula | C26H25F3N2O4S |
| Molecular Weight  | 518.55        |
| CAS Number        | 2068119-11-7  |

# **Biological Activity and Pharmacokinetics**



**\$18-00003** demonstrates potent and selective inhibition of RORyt, leading to significant anti-inflammatory effects.

**In Vitro Activity** 

| Assay                                   | Species                                 | IC50      |
|-----------------------------------------|-----------------------------------------|-----------|
| Competitive Binding Assay (RORyt)       | Human                                   | <30 nM[4] |
| GAL4 Promoter Reporter<br>Assay (RORyt) | Human                                   | 29 nM[4]  |
| GAL4 Promoter Reporter<br>Assay (RORyt) | Mouse                                   | 340 nM[4] |
| Th17 Cell Differentiation               | Human (from naive CD4+ T cells)         | 24 nM[4]  |
| Th17 Cell Differentiation               | Mouse (from splenic naive CD4+ T cells) | 200 nM[4] |

**S18-000003** shows high selectivity for RORyt over other ROR family members (IC<sub>50</sub> >10  $\mu$ M). It dose-dependently reduces IL-17 production in human peripheral blood mononuclear cells (PBMCs) and IL-17 and IL-22 production in PBMCs from psoriatic mice.[4]

In Vivo Pharmacokinetics (in rats)

| Value (0.5 mg/kg, i.v.) | Value (1 mg/kg, p.o.)                                                    |
|-------------------------|--------------------------------------------------------------------------|
| 3.2 h[4]                | -                                                                        |
| 1930 ng·h/mL[4]         | 2110 ng·h/mL[4]                                                          |
| 4.33 mL/min/kg[4]       | -                                                                        |
| -                       | -                                                                        |
| -                       | 54.5%                                                                    |
| -                       | 185 ng/mL[4]                                                             |
| -                       | 4 h[4]                                                                   |
|                         | Value (0.5 mg/kg, i.v.)  3.2 h[4]  1930 ng·h/mL[4]  4.33 mL/min/kg[4]  - |



## **In Vivo Efficacy**

- IL-23-Treated Mice: Oral administration of **S18-00003** (30-100 mg/kg) dose-dependently inhibits IL-17 production in the skin.[4]
- TPA-Induced Psoriasis Mouse Model (K14.Stat3C transgenic mice): Topical administration of **S18-00003** (0.1-8%) ameliorates psoriasis-like lesions with a low risk of thymic aberrations. [4][3]

# **Signaling Pathway and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **S18-000003** and a general workflow for relevant experimental procedures.





Click to download full resolution via product page

RORyt signaling pathway and the inhibitory action of **S18-000003**.





Click to download full resolution via product page

General experimental workflow for Th17 cell differentiation assay.

# **Experimental Protocols**

Detailed methodologies for key experiments involving **\$18-00003** are outlined below.

# Mouse Naive CD4+ T Cell Isolation and Th17 Differentiation

This protocol describes the differentiation of naive CD4+ T cells isolated from mouse spleens into Th17 cells, a process that **S18-000003** is expected to inhibit.[5][6][7][8][9]

#### Materials:

- Spleen and lymph nodes from C57BL/6 mice
- RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS
- Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
- 96-well culture plates
- Anti-CD3 and anti-CD28 antibodies
- Recombinant mouse TGF-β and IL-6



- Anti-IFN-y and anti-IL-4 neutralizing antibodies
- S18-000003
- Cell stimulation cocktail (e.g., PMA and ionomycin)
- Flow cytometry staining buffers and antibodies (anti-CD4, anti-IL-17, anti-RORyt)
- ELISA kit for mouse IL-17

#### Procedure:

- Cell Isolation:
  - Aseptically harvest the spleen and lymph nodes from a mouse.
  - Prepare a single-cell suspension by mechanical dissociation through a 70 μm cell strainer.
  - Isolate naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions. Purity should be >90%.
- · Cell Culture and Differentiation:
  - Coat a 96-well plate with anti-CD3 (e.g., 2.5 µg/mL) and anti-CD28 (e.g., 2.0 µg/mL) antibodies overnight at 4°C. Wash the plate with PBS before use.[10]
  - Resuspend the isolated naive CD4+ T cells in complete RPMI medium.
  - Add the cells to the coated plate at a density of 2 x 10<sup>5</sup> cells/well.
  - To induce Th17 differentiation, add TGF-β (e.g., 5 ng/mL) and IL-6 (e.g., 20 ng/mL).
  - To prevent differentiation into other T helper subsets, add anti-IFN-y and anti-IL-4 antibodies.[10]
  - Add S18-000003 at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
  - Incubate the plate for 3-5 days at 37°C in a 5% CO<sub>2</sub> incubator.



- Analysis of Th17 Differentiation:
  - Flow Cytometry:
    - Restimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
    - Stain the cells for surface markers (e.g., CD4).
    - Fix and permeabilize the cells.
    - Perform intracellular staining for IL-17 and the transcription factor RORyt.
    - Analyze the percentage of IL-17+ and RORyt+ cells within the CD4+ population by flow cytometry.
  - ELISA:
    - Collect the cell culture supernatants before restimulation.
    - Measure the concentration of secreted IL-17 using a specific ELISA kit according to the manufacturer's protocol.

## **IL-17 Production Assay in Human PBMCs**

This assay measures the effect of **S18-000003** on IL-17 production in stimulated human peripheral blood mononuclear cells (PBMCs).[11][12]

#### Materials:

- Human PBMCs isolated from whole blood via Ficoll-Paque density gradient centrifugation.
- RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS.
- Phytohaemagglutinin (PHA) or PMA and ionomycin for stimulation.
- S18-000003.
- ELISA kit for human IL-17A.



#### Procedure:

- Isolate PBMCs from healthy donor blood.
- Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10<sup>6</sup> cells/mL.
- Plate the cells in a 96-well plate.
- Add S18-000003 at desired concentrations.
- Stimulate the cells with PHA (e.g., 5 µg/mL) or a combination of PMA (e.g., 20 ng/mL) and ionomycin (e.g., 1 µg/mL).
- Incubate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Collect the cell culture supernatants.
- Quantify the concentration of IL-17A in the supernatants using an ELISA kit.

### In Vivo Psoriasis-like Mouse Model

**\$18-000003** has been shown to be effective in animal models of psoriasis.[4] Two common models are the IL-23-induced and the TPA-induced models.

- a) IL-23-Induced Psoriasis Model:
- Animals: C57BL/6 mice.
- Procedure:
  - Administer intradermal injections of recombinant mouse IL-23 into the ear or dorsal skin daily for a set period (e.g., 4 days).
  - o Administer **S18-000003** orally (p.o.) at desired doses (e.g., 30-100 mg/kg) daily.
  - Monitor and measure skin inflammation, typically by ear thickness or clinical scoring of erythema, scaling, and induration.



- At the end of the experiment, collect skin tissue for histological analysis (H&E staining)
   and for measuring IL-17 levels by qPCR or ELISA.
- b) TPA-Induced Psoriasis Model in K14.Stat3C Transgenic Mice:[3][13][14][15][16][17][18]
- Animals: K14.Stat3C transgenic mice, which are genetically predisposed to developing psoriasis-like skin lesions.
- Procedure:
  - Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear or dorsal skin of the mice several times a week for a number of weeks to induce psoriatic lesions.
  - Topically or orally administer S18-000003 at various concentrations.
  - o Monitor and quantify the severity of the skin lesions.
  - Collect skin and lymphoid tissues for histological and immunological analysis as described for the IL-23 model.

This guide provides a comprehensive overview of the technical information available for **S18-000003**, intended to facilitate its safe and effective use in a research context. Researchers should always consult the most recent safety data sheets and relevant literature before commencing any experimental work.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORyt) inhibitor, S18-000003 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 3. A novel RORyt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]
- 9. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 12. Th17 cell frequency and IL-17A concentrations in peripheral blood mononuclear cells and vitreous fluid from patients with diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPA induction leads to a Th17-like response in transgenic K14/VEGF mice: a novel in vivo screening model of psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kochi-u.ac.jp [kochi-u.ac.jp]
- 15. stat3-links-activated-keratinocytes-and-immunocytes-required-for-development-of-psoriasis-in-a-novel-transgenic-mouse-model Ask this paper | Bohrium [bohrium.com]
- 16. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [S18-000003: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610623#s18-000003-safety-data-sheet-and-handling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com